molecular formula C56H110O4 B12647952 Didocosyl dodecanedioate CAS No. 42234-10-6

Didocosyl dodecanedioate

Cat. No.: B12647952
CAS No.: 42234-10-6
M. Wt: 847.5 g/mol
InChI Key: DUYUVCLWGQJKMD-UHFFFAOYSA-N
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Description

Didocosyl dodecanedioate is a chemical compound with the molecular formula C56H110O4. It is an ester derived from dodecanedioic acid and didocosanol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Didocosyl dodecanedioate can be synthesized through the esterification reaction between dodecanedioic acid and didocosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Didocosyl dodecanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and didocosanol.

    Oxidation: The compound can be oxidized under specific conditions to produce corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Dodecanedioic acid and didocosanol.

    Oxidation: Oxidized derivatives of the ester.

    Reduction: Alcohols or other reduced forms of the ester.

Scientific Research Applications

Didocosyl dodecanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of polymers, lubricants, and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of didocosyl dodecanedioate involves its interaction with specific molecular targets and pathways. The ester bond in the compound can undergo hydrolysis, releasing dodecanedioic acid and didocosanol, which may have biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dodecanedioic acid: A dicarboxylic acid with similar structural features but different chemical properties.

    Didocosanol: A long-chain alcohol that serves as a precursor in the synthesis of didocosyl dodecanedioate.

Uniqueness

This compound is unique due to its ester structure, which imparts specific chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it distinct from other similar compounds.

Properties

CAS No.

42234-10-6

Molecular Formula

C56H110O4

Molecular Weight

847.5 g/mol

IUPAC Name

didocosyl dodecanedioate

InChI

InChI=1S/C56H110O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41-45-49-53-59-55(57)51-47-43-39-35-36-40-44-48-52-56(58)60-54-50-46-42-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-54H2,1-2H3

InChI Key

DUYUVCLWGQJKMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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